Monomer Shelf-Life Stability: Butoxy-Phostone vs. Cyclic Phosphate and Phosphonate
The butoxy-substituted phostone (2-butoxy-1,3,2-dioxaphospholane 2-oxide, M2) exhibits shelf-life stability exceeding 12 months at ambient temperature, in stark contrast to the cyclic phosphate monomer 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) and the side-chain phosphonate 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtEPn), both of which undergo immediate ring-opening upon contact with water (deuterium oxide) as evidenced by ³¹P NMR spectroscopy [1]. EEP and EtEPn require storage under inert atmosphere at −20 °C to prevent degradation or spontaneous polymerization [1].
| Evidence Dimension | Monomer hydrolytic stability (shelf-life and water sensitivity) |
|---|---|
| Target Compound Data | Stable >12 months at room temperature; no immediate ring-opening in D₂O (³¹P NMR) [1] |
| Comparator Or Baseline | EEP (cyclic phosphate): immediate ring-opening in D₂O; EtEPn (side-chain phosphonate): immediate ring-opening in D₂O [1] |
| Quantified Difference | Qualitative: Target compound stable; comparators degrade instantly upon aqueous contact |
| Conditions | ³¹P NMR spectroscopy in deuterium oxide at ambient temperature; storage stability assessed under atmospheric conditions |
Why This Matters
The extraordinary monomer stability eliminates cold-chain storage requirements and enables straightforward handling in industrial-scale polymerizations, reducing operational complexity and cost relative to moisture-sensitive cyclic phosphate and phosphonate alternatives.
- [1] Bauer, K. N., Liu, L., Andrienko, D., Wagner, M., Macdonald, E. K., Shaver, M. P., & Wurm, F. R. (2018). Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity. Macromolecules, 51(3), 1272–1279. View Source
